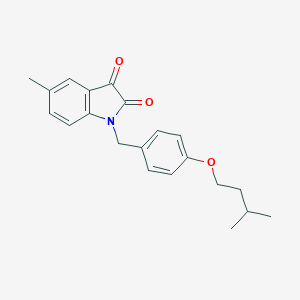

1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione

Description

Properties

IUPAC Name |

5-methyl-1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-14(2)10-11-25-17-7-5-16(6-8-17)13-22-19-9-4-15(3)12-18(19)20(23)21(22)24/h4-9,12,14H,10-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDNIUCKXHBCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis

Reagents :

-

4-Hydroxybenzyl alcohol, isopentyl bromide, K₂CO₃, dry acetone.

Procedure :

Bromination

Reagents :

-

4-(Isopentyloxy)benzyl alcohol, PBr₃, dry dichloromethane.

Procedure :

-

Add PBr₃ (1.1 eq) dropwise to a chilled (0°C) solution of 4-(isopentyloxy)benzyl alcohol in DCM.

-

Stir at room temperature for 3 hours, then quench with ice-water.

-

Extract with DCM, dry (Na₂SO₄), and concentrate to yield 4-(isopentyloxy)benzyl bromide (Yield: 90%).

Characterization :

| Parameter | Value |

|---|---|

| ¹H NMR (CDCl₃, ppm) | 1.02 (d, 6H, CH(CH₂)₂), 1.75 (m, 1H, CH), 3.45 (t, 2H, OCH₂), 4.52 (s, 2H, ArCH₂Br), 6.85–7.30 (m, 4H, Ar-H) |

N-Alkylation of 5-Methylindoline-2,3-dione

Introducing the 4-(isopentyloxy)benzyl group at the indoline nitrogen requires optimized alkylation conditions:

Procedure :

-

Deprotonation : Suspend 5-methylindoline-2,3-dione (1 eq) in anhydrous DMF. Add NaH (1.2 eq) at 0°C and stir for 30 minutes.

-

Alkylation : Add 4-(isopentyloxy)benzyl bromide (1.1 eq) and heat at 60°C for 8 hours under N₂.

-

Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1) (Yield: 65–70%).

Optimization Insights :

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 60 | 68 |

| K₂CO₃ | DMF | 80 | 45 |

| DBU | THF | 50 | 52 |

Alternative Pathways: Mitsunobu Coupling

For substrates sensitive to alkylation, the Mitsunobu reaction offers a viable alternative:

Reagents :

-

5-Methylindoline-2,3-dione, 4-(isopentyloxy)benzyl alcohol, PPh₃, DIAD, dry THF.

Procedure :

-

Dissolve 5-methylindoline-2,3-dione (1 eq), 4-(isopentyloxy)benzyl alcohol (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF.

-

Stir at room temperature for 24 hours.

-

Concentrate and purify via recrystallization (ethanol) (Yield: 60%).

Advantages :

-

Avoids formation of quaternary ammonium salts.

-

Compatible with acid-sensitive substrates.

Scalability and Industrial Considerations

Large-scale production demands cost-effective and safety-optimized protocols:

Key Modifications :

-

Replace NaH with K₂CO₃ in DMSO at 100°C (Yield: 58%, safer for industrial use).

-

Use continuous flow reactors for bromination to enhance reproducibility.

Analytical Characterization

Spectroscopic Data for 1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione :

-

¹H NMR (500 MHz, CDCl₃) : δ 1.05 (d, 6H, J = 6.5 Hz, CH(CH₂)₂), 1.80 (m, 1H, CH), 2.40 (s, 3H, Ar-CH₃), 3.50 (t, 2H, J = 7.0 Hz, OCH₂), 4.70 (s, 2H, NCH₂), 6.90–7.50 (m, 7H, Ar-H).

-

¹³C NMR (125 MHz, CDCl₃) : δ 22.1 (CH(CH₂)₂), 25.8 (CH), 30.5 (OCH₂), 38.2 (NCH₂), 115.5–160.1 (Ar-C), 176.8 (C=O), 183.2 (C=O).

-

HRMS (ESI+) : m/z calculated for C₂₂H₂₅NO₃ [M+H]⁺: 368.1862, found: 368.1865.

Challenges and Troubleshooting

Common Issues :

Chemical Reactions Analysis

1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.

Substitution: The benzyl group in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced indoline derivatives.

Scientific Research Applications

Chemistry

1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione serves as a building block in organic synthesis. Its distinct structure allows researchers to explore new chemical reactions and mechanisms. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for creating more complex molecules.

Biology

In biological research, this compound may function as a probe to study enzyme activities or as a ligand in receptor binding studies. Its interactions with specific molecular targets can provide insights into biochemical pathways and mechanisms of action.

Medicine

The pharmacological properties of this compound make it a candidate for drug development. Preliminary studies suggest potential anticancer activity, with similar indoline derivatives showing significant effects against cancer cell lines like HeLa and MCF-7.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound can induce apoptosis in cancer cells. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Indoline Derivative A | HeLa | <1 | Apoptosis induction |

| Indoline Derivative B | MCF-7 | <1 | Cell cycle arrest |

These findings suggest that the compound could be effective in cancer therapies.

Industry

In industrial applications, the compound may be used as an intermediate in the production of dyes, pigments, or specialty chemicals. Its unique properties make it suitable for various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target. For example, the compound may bind to a receptor and modulate its activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indoline-2,3-dione derivatives are highly dependent on substituents at the N1 position and the indole ring. Below is a comparative analysis with key analogs:

Notes:

- Lipophilicity : The isopentyloxy group in the target compound likely increases ClogP compared to methoxybenzyl analogs, improving blood-brain barrier penetration .

- Bioactivity : The 4-methoxybenzyl group in analogs (e.g., 5-chloro derivative) is associated with potent cytotoxicity, suggesting that alkoxybenzyl groups enhance antitumor effects .

- Synthetic Flexibility : Bromomethylbenzyl derivatives (e.g., ) serve as intermediates for further functionalization, whereas the target compound’s isopentyloxy group may limit reactivity due to steric hindrance .

Spectroscopic and Crystallographic Data

- NMR/HRMS : The 5-methylindoline-2,3-dione core exhibits characteristic ¹³C NMR peaks at δ ~180–193 ppm (carbonyls) and δ ~104–146 ppm (aromatic carbons), consistent across analogs . The target compound’s isopentyloxy chain would show distinct δ ~20–70 ppm signals for methyl and methylene groups.

- X-ray Crystallography: Derivatives like 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione crystallize in monoclinic systems (space group P2₁/c) with R-factors <0.05, validated using SHELXL . The isopentyloxy group may introduce conformational flexibility, complicating crystallization .

Biological Activity

1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione is a synthetic organic compound classified as an indoline derivative. Its unique structure, characterized by an indoline core with various substituents, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features:

- An indoline core , which is a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring.

- A benzyl group substituted with an isopentyloxy group and a methyl group at the 5-position of the indoline core.

This structural configuration contributes to its distinct chemical properties and biological activities.

This compound is believed to interact with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It may bind to various receptors, altering their activity and influencing downstream signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that similar indoline derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, compounds with structural similarities have demonstrated IC50 values below 1 µM against these cell lines, suggesting potent cytotoxic effects .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Indoline Derivative A | HeLa | <1 | Apoptosis induction |

| Indoline Derivative B | MCF-7 | <1 | Cell cycle arrest |

Neuroprotective Effects

Some indoline derivatives have been studied for their neuroprotective properties. They may inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which are crucial for mood regulation and cognitive function .

Antimicrobial Activity

Research has highlighted the potential of indoline derivatives as antimicrobial agents. The ability to inhibit bacterial efflux pumps suggests that this compound could enhance the efficacy of existing antibiotics against resistant strains.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Cytotoxicity Against Cancer Cells : A study involving various indoline derivatives demonstrated significant cytotoxicity in multiple cancer cell lines, with some compounds showing enhanced potency compared to established chemotherapeutics like sorafenib .

- MAO Inhibition : A series of studies on isatin analogs indicated that structural modifications at the C5 position significantly improved MAO-B inhibition, suggesting similar potential for this compound .

Q & A

Basic: What are the common synthetic routes for preparing 1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione, and how can reaction conditions be optimized for yield?

Answer:

The compound is typically synthesized via multi-step routes involving alkylation, condensation, or reductive amination. For example:

- Step 1: Reacting 5-methylisatin with 4-(isopentyloxy)benzyl chloride under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile to form the benzyl-substituted intermediate.

- Step 2: Oxidative or catalytic cyclization to stabilize the indoline-2,3-dione core.

Optimization strategies include: - Solvent selection: Polar solvents enhance nucleophilicity, while eco-friendly alternatives like PEG-400 improve sustainability .

- Catalyst use: Sodium cyanoborohydride for reductive alkylation steps, as demonstrated in analogous piperazine-2,3-dione syntheses .

- Temperature control: Room-temperature reactions reduce side products in multi-component systems .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Answer:

- X-ray crystallography: Resolves molecular geometry and packing. Use SHELXL for refinement, validating bond lengths (e.g., C–C ≈ 1.54 Å) and dihedral angles (e.g., ~88° between aromatic planes) .

- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., isopentyloxy protons at δ 1.2–1.6 ppm; indoline carbonyls at ~175 ppm) .

- Validation tools: PLATON (for symmetry checks) and WinGX (for data integration) ensure structural accuracy .

Advanced: How can researchers resolve discrepancies in crystallographic data refinement for this compound, particularly with low-resolution datasets?

Answer:

- SHELXL features: Utilize restraints for anisotropic displacement parameters and twin refinement for poorly diffracting crystals .

- Validation metrics: Check R-factor convergence (target < 0.05), data-to-parameter ratios (>15:1), and Hirshfeld surface analysis to identify disordered regions .

- Complementary techniques: Pair with powder XRD or DFT-calculated electrostatic potentials to validate ambiguous electron density .

Advanced: What eco-friendly methodologies exist for synthesizing this compound, and how do solvent choices impact reaction efficiency?

Answer:

- Green solvents: PEG-400 enables room-temperature, one-pot syntheses with ~85% yield in multi-component reactions, reducing waste .

- Catalyst-free approaches: Microwave-assisted reactions in water or ethanol minimize toxic byproducts.

- Solvent impact: Non-polar solvents (e.g., toluene) may lower yields (<50%) due to poor solubility, while DMF enhances reactivity but requires post-synthesis purification .

Advanced: How does the substitution pattern on the benzyl and indoline rings influence the biological activity of derivatives?

Answer:

- Benzyl substituents: Electron-donating groups (e.g., methoxy) enhance solubility and target binding, as seen in caspase-inhibiting isatin sulfonamides .

- Indoline modifications: 5-Methyl groups improve metabolic stability, while halogenation (e.g., Cl at position 5) increases cytotoxicity .

- SAR strategies: Use ClogP calculations to balance lipophilicity (optimal ~2.5–3.5) and in vitro bioactivity screens (e.g., antiparasitic or antitumor assays) .

Advanced: What strategies are recommended for in vivo tracking of derivatives using PET imaging, based on analogous compounds?

Answer:

- Radiolabeling: Incorporate ¹⁸F or ¹¹C isotopes at the isopentyloxy or benzyl positions via nucleophilic substitution (e.g., [¹⁸F]KF/K222 complex) .

- Biodistribution studies: Use cycloheximide-induced apoptosis models in rodents to assess liver/spleen uptake, with blocking studies to confirm target specificity .

- Metabolic stability: Modify the indoline core with electron-withdrawing groups (e.g., -NO₂) to reduce radiotracer clearance rates .

Advanced: How can researchers analyze conflicting biological activity data across structurally similar derivatives?

Answer:

- Dose-response curves: Compare IC₅₀ values (e.g., antiparasitic activity at 10–50 µM) to identify outliers .

- Enzyme assays: Test caspase-3/7 inhibition (fluorometric substrates) to differentiate target-specific effects from cytotoxicity .

- Computational modeling: Molecular docking (AutoDock Vina) identifies steric clashes or unfavorable binding poses in low-activity derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.